molecular formula C12H15N3 B8558470 (4-propan-2-ylquinolin-2-yl)hydrazine

(4-propan-2-ylquinolin-2-yl)hydrazine

Cat. No. B8558470
M. Wt: 201.27 g/mol
InChI Key: FNJFUYZZASEULX-UHFFFAOYSA-N
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Patent
US08507682B2

Procedure details

A solution of 2-chloro-4-isopropylquinoline (1.80 g, 8.8 mmol) in NH2NH2 was reacted as outlined in Scheme 1 above to give the desired title compound. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ ppm 1.41 (d, J=6.74 Hz, 6 H) 3.51-3.76 (m, 1 H) 7.20-7.35 (m, 1 H) 7.44-7.60 (m, 2 H) 7.61-7.79 (m, 1 H) 7.84-8.06 (m, 1 H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]([CH:12]([CH3:14])[CH3:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:15][NH2:16]>>[NH:15]([C:2]1[CH:11]=[C:10]([CH:12]([CH3:14])[CH3:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)[NH2:16]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=C1)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC2=CC=CC=C2C(=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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